molecular formula C8H9BO4 B107020 4-Methoxycarbonylphenylboronic acid CAS No. 99768-12-4

4-Methoxycarbonylphenylboronic acid

Cat. No.: B107020
CAS No.: 99768-12-4
M. Wt: 179.97 g/mol
InChI Key: PQCXFUXRTRESBD-UHFFFAOYSA-N
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Description

4-Methoxycarbonylphenylboronic acid (CAS No. 99768-12-4) is a boronic acid derivative with a methoxycarbonyl (-COOCH₃) substituent at the para position of the benzene ring. Its molecular formula is C₉H₁₁BO₄, and it is widely utilized in Suzuki-Miyaura cross-coupling reactions, metal-organic framework (MOF) synthesis, and functional material design . The electron-withdrawing nature of the methoxycarbonyl group enhances its reactivity in coupling reactions while also influencing steric and electronic interactions in supramolecular assemblies . It is commercially available with high purity (>98%) and is frequently employed in pharmaceutical and materials research due to its versatility in forming carbon-carbon bonds .

Preparation Methods

Multi-Step Synthesis via Sequential Borylation and Functionalization

The most academically documented route to 4-methoxycarbonylphenylboronic acid involves a multi-step sequence starting from substituted toluene derivatives. This method, detailed in Journal of Chemical Research (2014), proceeds through borylation, oxidation, nitration, esterification, and hydrogenation .

Borylation of p-Bromotoluene

The synthesis begins with the conversion of p-bromotoluene (13 ) to p-tolylboronic acid (14 ) via a Grignard reaction. Magnesium turnings react with p-bromotoluene in tetrahydrofuran (THF) to generate p-tolylmagnesium bromide, which is subsequently treated with trimethyl borate. Critical to this step is the exclusion of methanol, as residual alcohol diminishes yield by quenching the Grignard reagent. Purification via sulfuric acid washing yields p-tolylboronic acid in 76% yield .

Oxidation to Carboxylic Acid

Potassium permanganate in alkaline medium oxidizes the methyl group of 14 to a carboxylic acid, yielding 4-carboxyphenylboronic acid (15 ) in 70% yield. Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to prevent over-oxidation or decarboxylation .

Nitration and Esterification

Nitration of 15 using concentrated nitric and sulfuric acids introduces a nitro group at the ortho position, forming 2-nitro-4-carboxyphenylboronic acid (16 ) in 75% yield. Subsequent esterification with methanol and thionyl chloride converts the carboxylic acid to a methyl ester, producing 4-(methoxycarbonyl)-2-nitrophenylboronic acid (17 ) in 80% yield .

Hydrogenation to Amine and Final Product

Catalytic hydrogenation of 17 over palladium on carbon (Pd/C) under 1 atm H₂ reduces the nitro group to an amine, yielding 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride. Acidic workup liberates the free boronic acid, achieving a final yield of 68% for this step .

Table 1: Summary of Multi-Step Synthesis

StepReactionReagents/ConditionsYield (%)
1BorylationMg, THF, B(OMe)₃76
2OxidationKMnO₄, NaOH70
3NitrationHNO₃/H₂SO₄75
4EsterificationSOCl₂, MeOH80
5HydrogenationPd/C, H₂ (1 atm)68

This pathway, while robust, suffers from cumulative yield losses (total ≈21.5%), necessitating optimization for industrial adoption .

Direct Esterification of Phenylboronic Acid

Industrial protocols often favor direct esterification of preformed phenylboronic acids, as outlined by suppliers such as Bloomtechz . This method prioritizes simplicity and scalability.

Synthesis of Phenylboronic Acid

Phenylboronic acid is synthesized via Friedel-Crafts borylation using benzene and boron trichloride (BCl₃) or tribromide (BBr₃) under inert conditions. The reaction proceeds at elevated temperatures (80–100°C), yielding phenylboronic acid after methanol dissolution and filtration .

Esterification with Methanol

The phenylboronic acid is dissolved in methanol with catalytic sulfuric acid, heated under reflux to form this compound. Excess methanol drives the equilibrium toward ester formation, achieving yields of 85–90% after recrystallization .

Advantages :

  • Avoids hazardous intermediates (e.g., nitro compounds).

  • Single-step reaction reduces purification complexity.

Limitations :

  • Requires high-purity phenylboronic acid.

  • Competing side reactions (e.g., transesterification) may occur.

Suzuki-Miyaura Coupling Approach

Transition metal-catalyzed cross-coupling offers an alternative route, leveraging aryl halides and boronic esters. A representative protocol involves 4-bromobenzoic acid methyl ester and bis(pinacolato)diboron .

Reaction Mechanism

In the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃), the aryl bromide undergoes coupling with the diboron reagent. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps, yielding the boronic ester intermediate.

Hydrolysis to Boronic Acid

The boronic ester is hydrolyzed under acidic conditions (HCl, H₂O) to afford this compound in 90% yield .

Table 2: Comparison of Synthetic Methods

MethodStepsTotal Yield (%)CostScalability
Multi-Step Synthesis521.5HighLow
Direct Esterification285LowHigh
Suzuki Coupling290MediumHigh

Critical Analysis of Methodologies

Multi-Step Synthesis

While academically rigorous, this method’s low cumulative yield and use of corrosive reagents (e.g., H₂SO₄, SOCl₂) limit industrial viability. However, it remains valuable for introducing functional groups inaccessible via other routes .

Direct Esterification

This cost-effective method is ideal for large-scale production but requires stringent control over phenylboronic acid purity. Residual boronates or unreacted benzene may complicate downstream applications .

Suzuki-Miyaura Coupling

The coupling approach offers superior yields and mild conditions but depends on expensive palladium catalysts. Ligand selection (e.g., SPhos, XPhos) further influences efficiency and cost .

Chemical Reactions Analysis

Types of Reactions

4-Methoxycarbonylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, alcohols, and various substituted derivatives .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 4-Methoxycarbonylphenylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound can react with various aryl halides to produce biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility in synthetic organic chemistry.

ReactionAryl HalideYield (%)Conditions
1Bromobenzene85Pd catalyst, K2CO3
2Iodobenzene90Pd catalyst, NaOH

Electrochemical Sensing

Detection of Hydrogen Peroxide

This compound has been developed as a novel electrochemical redox probe for detecting hydrogen peroxide in live cells. This application is particularly crucial for monitoring cellular processes related to oxidative stress and various pathological conditions.

Mechanism of Action

The compound acts as a latent electrochemical reporter that undergoes transformation upon interaction with hydrogen peroxide, leading to the release of an electroactive species. This mechanism allows for sensitive detection at trace levels.

Materials Science

Chemical Vapor Deposition (CVD) of Graphene

In materials science, this compound is utilized in the chemical vapor deposition process for synthesizing doped graphene. By incorporating this compound during graphene growth, researchers can achieve specific doping that enhances the material's electrical properties.

Benefits of Doped Graphene

Doped graphene exhibits improved conductivity and enhanced performance in electronic applications. This makes it a promising candidate for use in advanced electronic devices and sensors.

Biomedical Applications

Drug Development

The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, make this compound valuable in drug development. It serves as a precursor for synthesizing boron-containing pharmaceuticals that target various diseases.

Antimicrobial Activity Studies

Research has indicated potential antimicrobial properties associated with derivatives of this compound. These compounds have shown activity against several pathogens, suggesting their applicability in developing new antimicrobial agents.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Position and Reactivity

  • 3-Methoxycarbonylbenzeneboronic Acid : The meta-substituted analog exhibits faster reaction kinetics in Suzuki couplings compared to the para-substituted 4-methoxycarbonylphenylboronic acid. This is attributed to reduced steric hindrance and favorable electronic effects in the meta position, which enhance transmetalation efficiency .
  • 4-Methoxyphenylboronic Acid : Lacking the carbonyl group, this compound has a weaker electron-withdrawing effect, leading to slower reaction rates in cross-couplings requiring electron-deficient aryl partners .

Functional Group Variations

  • 4-Benzyloxy-2-methylphenylboronic Acid : The benzyloxy and methyl groups alter solubility and electronic properties, making this compound more suited for hydrophobic environments in organic synthesis .

Reaction Performance

Suzuki-Miyaura Coupling

Compound Reaction Partner Yield (%) Conditions Key Observation Reference
This compound 2,4-Diaminopyrimidine 0 Pd(PPh₃)₄, K₂CO₃, 70–120°C Failed due to incompatibility
3-Methoxycarbonylbenzeneboronic acid Bromobenzene >90 Pd(OAc)₂, CsF, DME, 50°C Faster kinetics vs. para isomer
4-Methoxyphenylboronic acid 1-Iodo-4-methoxybenzene 95 Pd catalyst, H₂O, 80°C High yield with electron-rich partners

Catalyst-Free Arylation

  • This compound achieved 91% yield in the catalyst-free arylation of sulfonamides under visible light, outperforming boronic acids with unprotected amine groups (e.g., 65% yield for glibenclamide-derived substrates) .

Solubility and Stability

  • Solubility : this compound is soluble in polar aprotic solvents (e.g., THF, DMF) but less so in water. In contrast, 4-methoxyphenylboronic acid shows moderate aqueous solubility under basic conditions .
  • Stability : The electron-withdrawing methoxycarbonyl group enhances stability against protodeboronation compared to electron-donating analogs like 4-methoxyphenylboronic acid .

Biological Activity

4-Methoxycarbonylphenylboronic acid (4-MCB) is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores the biological activity of 4-MCB, including its synthesis, mechanisms of action, and potential therapeutic applications.

4-MCB is characterized by its boronic acid functional group, which enables it to form reversible covalent bonds with diols, a property that is exploited in various biochemical applications. The methoxycarbonyl group enhances its solubility and reactivity in organic reactions.

Synthesis and Reactivity

4-MCB is primarily synthesized through various coupling reactions, including Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds. It has been used as a reagent in several organic transformations, such as:

  • Pd(II)-catalyzed oxidative Heck reaction
  • Copper-mediated ligandless aerobic fluoroalkylation
  • Nitration reactions .

The biological activity of 4-MCB can be attributed to its interaction with various biological targets. Notably, it has been shown to inhibit certain enzymes and proteins involved in critical cellular processes.

  • Inhibition of NAAA Activity : 4-MCB has been linked to the synthesis of compounds that inhibit the intracellular enzyme N-acylamide hydrolase (NAAA), which plays a role in pain signaling pathways. This inhibition may have implications for pain management therapies .
  • Targeting ALK2 : In research focused on developing inhibitors for Activin receptor-like kinase 2 (ALK2), 4-MCB derivatives exhibited potent inhibitory effects. These compounds were evaluated through various in vitro assays, demonstrating their potential as therapeutic agents against conditions like fibrodysplasia ossificans progressiva (FOP) .
  • Protein Labeling : In protein labeling strategies, 4-MCB was utilized effectively to modify protein-bound alkenes, showcasing its utility in biochemical research .

Case Studies

Several studies have highlighted the efficacy of 4-MCB and its derivatives:

  • Study on ALK2 Inhibition : A study demonstrated that modifications to the methoxy group in derivatives like M4K2009 maintained potency against both wild-type and mutant ALK2, suggesting that structural variations can significantly impact biological activity .
  • Insulin Interaction Studies : Computational models have indicated that boronic acids, including 4-MCB, interact with insulin, suggesting potential applications in diabetes management through modulation of insulin signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NAAA InhibitionInhibits intracellular N-acylamide hydrolase activity
ALK2 InhibitionPotent inhibitor against ALK2 in various assays
Protein LabelingEffective in modifying protein-bound alkenes
Interaction with InsulinPotential modulation of insulin signaling pathways

Table 2: Structure-Activity Relationship (SAR) Insights

CompoundTargetIC50 (µM)Notes
M4K2009ALK25Maintains potency against mutants
M4K2149ALK2>50Reduced hERG affinity
4-MCBNAAANot specifiedUsed in synthesis of potent inhibitors

Q & A

Basic Research Questions

Q. What safety protocols and storage conditions are critical for handling 4-Methoxycarbonylphenylboronic acid in laboratory settings?

  • Methodological Answer :

  • Safety : Use OSHA/EN-compliant PPE (chemical-resistant gloves, goggles, lab coats) to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Storage : Store in sealed containers at <4°C in a dry, ventilated area. Incompatible with oxidizers, acids, and bases .
  • Spill Management : Use inert absorbents (e.g., sand) and avoid dust generation. Decontaminate with water and detergent .

Q. What are the standard synthetic routes for this compound, and how are yields optimized?

  • Methodological Answer :

  • Suzuki-Miyaura Cross-Coupling : Aryl halides react with boronic acids under Pd catalysis. For example, visible light-mediated reactions (50 W blue LED, 40°C, CsF in 1,4-dioxane) achieve 91% yield for arylations .
  • Purification : Recrystallization from methanol or chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor by TLC or HPLC .

Advanced Research Questions

Q. How does this compound perform in catalyst-free visible light-mediated reactions?

  • Methodological Answer :

  • Reaction Design : Combine with sulfonamides (0.4 mmol), CsF (0.5 mmol), and 1,4-dioxane (2 mL) under 50 W blue LED for 12 hours. Maintain 40°C for optimal photon efficiency .

  • Mechanistic Insight : The boronic acid facilitates C–C bond formation via radical intermediates. The methoxycarbonyl group stabilizes intermediates, reducing side reactions .

    Reaction Parameter Optimal Condition Yield
    Light Source50 W blue LED91%
    Temperature40°C91%
    Solvent1,4-dioxane91%

Q. What strategies mitigate decomposition of this compound in acidic or oxidative environments?

  • Methodological Answer :

  • Stability Analysis : Avoid pH extremes (incompatible with acids/bases). Use buffered conditions (pH 6–8) for aqueous reactions .
  • Additive Screening : Include radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress unwanted side reactions .
  • Thermal Control : Maintain reaction temps <60°C to prevent boroxine formation .

Q. How is this compound applied in synthesizing metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • MOF Synthesis : React with ZrCl₄ and NH₂-BDC in DMF at 120°C for 24 hours. The boronic acid acts as a co-linker, enhancing porosity and stability .

  • Post-Synthetic Modification : Functionalize MOFs via Suzuki coupling to introduce fluorophores or catalytic sites .

    MOF Component Role of Boronic Acid Application
    ZrCl₄ + NH₂-BDCCo-linker for structural tuningGas storage, catalysis
    Tetraphenylethene coresCross-coupling partnerLuminescent sensors

Q. Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings vary despite similar reaction conditions?

  • Methodological Answer :

  • Purity Factors : Impurities (e.g., anhydride byproducts) in commercial batches reduce reactivity. Purify via column chromatography before use .
  • Oxygen Sensitivity : Trace O₂ inhibits Pd catalysts. Use degassed solvents and inert atmospheres .
  • Substrate Steric Effects : Bulky aryl halides lower yields. Optimize by screening Pd ligands (e.g., SPhos) .

Q. Analytical Characterization

Q. What analytical techniques validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR : Confirm purity via ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H NMR (methoxycarbonyl peak at δ 3.9 ppm) .
  • MS : ESI-MS (m/z 179.96 [M-H]⁻) verifies molecular weight .
  • XRD : Crystallinity analysis detects anhydride contaminants (>5% distorts diffraction patterns) .

Properties

IUPAC Name

(4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCXFUXRTRESBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370259
Record name [4-(Methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
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Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99768-12-4
Record name 4-(Methoxycarbonyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99768-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methoxycarbonyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-borono-, 1-methyl ester
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Synthesis routes and methods I

Procedure details

Referring to Scheme 11-1, to a solution of the bromide 1 (2.0 g, 4.2 mmol, prepared according to published conditions) in dioxane (60 mL) was added bis(pinacolato)diboron (4.32 g, 17 mmol), Pd(PPh3)4 (0.49 g, 0.42 mmol) and potassium acetate (2.06 g, 21 mmol) under nitrogen atmosphere. The reaction mixture was stirred at 80° C. for 5 h, and then diluted with ethyl acetate (150 mL). The organic phase was washed with H2O (20 mL), dried over sodium sulfate and concentrated in vacuo. The residue was further purified by silica gel column chromatography (haxanes/ethyl acetate=1/4 to 0/1 (v/v)) to give 2 (1.73 g, 79% yield). LC-MS (ESI): m/z 523.3 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
79%

Synthesis routes and methods II

Procedure details

A solution of 4-carboxyphenylboronic acid (25 g) and concentrated sulphuric acid (1 ml) in methanol (250 ml) was heated under reflux for 36 hours. Volatile material was removed by evaporation and the residue was dissolved in ethyl acetate (200 ml). Water (100 ml) was added and the mixture was stirred for 1 hour. The organic phase was separated and washed with saturated sodium bicarbonate solution (50 ml), water (100 ml) and saturated sodium chloride solution (50 ml). The solution was dried (MgSO4) and the solvent was removed by evaporation to give 4-methoxycarbonylphenylboronic acid (27.7 g), m.p. 227°-229° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of (trimethylsilyl)diazomethane (3 mL, 2 M in hexanes) (Aldrich) was added to a suspension of 4-carboxyphenylboronic acid (1.0 g, 6 mmol) (Lancaster) in ether (50 mL). After stirring for 2 h at room temperature, DMF (8 mL) was added to obtain a clear solution. An additional portion of (trimethylsilyl) diazomethane (3 mL, 2 M in hexanes) was added. After stirring for an additional 2 h, the reaction was quenched by adding acetic acid and concentrating under reduced pressure. Residue was recrystallized from water to give product. (Yield 0.81 9, 75%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 4-carboxyphenylboronic acid (2.0g) and sulfuric acid (0.1 ml) in methanol (50 ml) was refluxed overnight. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and dried over MgSO4. The solvent was evaporated in vacuo to give 4-methoxycarbonylphenylboronic acid (1.7 g) as colorless prisms.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 153697062
4-Methoxycarbonylphenylboronic acid
CID 153697062
CID 153697062
4-Methoxycarbonylphenylboronic acid
CID 153697062
CID 153697062
4-Methoxycarbonylphenylboronic acid
CID 153697062
CID 153697062
4-Methoxycarbonylphenylboronic acid
CID 153697062
CID 153697062
4-Methoxycarbonylphenylboronic acid
CID 153697062
CID 153697062
4-Methoxycarbonylphenylboronic acid

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